1H-Perfluorononane

Übersicht

Beschreibung

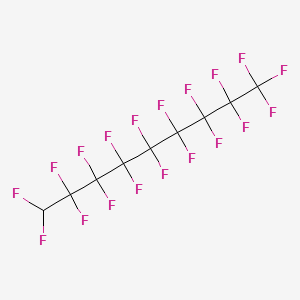

1H-Perfluorononane, also known by its IUPAC name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane, is a perfluorinated compound with the molecular formula C₉HF₁₉. It is characterized by its high molecular weight of 470.0739 g/mol . This compound is part of the broader class of perfluorocarbons, which are known for their unique chemical properties, including high thermal stability and resistance to chemical reactions .

Vorbereitungsmethoden

The synthesis of 1H-Perfluorononane typically involves the fluorination of nonane. This process can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled environments to manage the reactivity of fluorine and ensure the safety of the process .

In industrial settings, the production of this compound may involve large-scale fluorination reactors where nonane is exposed to fluorine gas under specific temperature and pressure conditions. The resulting product is then purified through distillation or other separation techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

1H-Perfluorononane is relatively inert due to the strong carbon-fluorine bonds, making it resistant to many common chemical reactions. it can undergo certain types of reactions under specific conditions:

Oxidation: While this compound is generally resistant to oxidation, it can be oxidized under extreme conditions using powerful oxidizing agents.

Reduction: Reduction reactions are uncommon for this compound due to the stability of the carbon-fluorine bonds.

Substitution: Nucleophilic substitution reactions can occur, but they require harsh conditions and strong nucleophiles.

Common reagents used in these reactions include elemental fluorine for fluorination and strong bases or nucleophiles for substitution reactions. The major products formed from these reactions are typically other perfluorinated compounds or partially fluorinated derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1H-Perfluorononane's unique properties make it suitable for various scientific applications:

Chemistry

- Solvent : Utilized as a solvent in chemical reactions involving highly reactive species due to its inertness and stability. It enables reactions that may otherwise be difficult in the presence of more reactive solvents.

Biology

- Oxygen Transport : Investigated for its potential in oxygen transport and delivery systems. Perfluorinated compounds like this compound can dissolve significant amounts of oxygen, making them candidates for blood substitutes in medical applications .

Medicine

- Medical Imaging : Explored for use in medical imaging techniques such as MRI and ultrasound due to its biocompatibility and ability to enhance imaging contrast .

- Artificial Blood Substitutes : Its high oxygen solubility positions it as a potential component in artificial blood formulations, which could be critical in trauma care .

Industry

- Heat Transfer Fluid : Employed as a heat transfer fluid in industrial processes, benefiting from its thermal stability and low viscosity. This application is particularly valuable in high-temperature environments where conventional fluids may break down.

Environmental Exposure Case Study

A study conducted in Fuxin, China, assessed the presence of various PFAS, including this compound, in environmental samples. The findings indicated significant contamination levels correlated with health implications for residents near fluorochemical plants. This highlights the need for monitoring and regulation of perfluorinated compounds due to their persistence and potential toxicity .

In Vitro Analysis Case Study

Research employing an integrated systems toxicological framework examined the metabolic effects of PFAS exposure, including this compound. The study revealed that certain PFAS could disrupt neurodevelopmental processes, suggesting a need for further investigation into their biological impacts .

Wirkmechanismus

The mechanism of action of 1H-Perfluorononane is primarily related to its physical properties rather than chemical reactivity. Its high oxygen solubility and inertness make it an excellent candidate for applications requiring efficient oxygen transport and delivery. The molecular targets and pathways involved are largely physical interactions with oxygen molecules, rather than specific biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

1H-Perfluorononane is part of the broader class of perfluorocarbons, which includes compounds like perfluorooctane and perfluorodecalin. Compared to these compounds, this compound has a higher molecular weight and a greater number of fluorine atoms, which contribute to its unique properties:

Perfluorooctane (C₈F₁₈): Lower molecular weight and fewer fluorine atoms, making it less thermally stable but more volatile.

Perfluorodecalin (C₁₀F₁₈): Similar thermal stability but different structural properties due to its cyclic nature.

Biologische Aktivität

1H-Perfluorononane is a member of the perfluoroalkane family, which has gained attention due to its unique chemical properties and potential biological effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Overview of Perfluorononane

Perfluorononane (PFNA) is a fully fluorinated compound with nine carbon atoms. Its structure imparts significant stability and resistance to metabolic degradation, which raises concerns regarding its accumulation in biological systems and potential toxicity.

Biological Activity and Metabolism

Research has indicated that perfluoroalkyl substances (PFAS), including this compound, exhibit various biological activities that can affect human health and the environment. Notably:

Case Studies

- Environmental Exposure : In a study conducted in Fuxin, China, researchers examined the presence of various PFAS in environmental samples and correlated them with blood levels in residents near fluorochemical plants. The findings indicated significant contamination levels of perfluorinated compounds, highlighting the public health implications of exposure to these substances .

- In Silico Analysis : An integrated systems toxicological framework was employed to assess the metabolic effects of PFOS exposure. The analysis revealed dyslipidemia effects and identified carnitine as a candidate biomarker for PFOS exposure in marine mammals, which may also be relevant for understanding the biological impacts of this compound .

Data Table: Toxicity Profiles of Related PFAS

| Compound | Toxicity (NOAEL) | Half-life in Humans | Primary Target Organ |

|---|---|---|---|

| PFOA | 0.5 mg/kg/day | 3-8 years | Liver |

| PFOS | 0.01 mg/kg/day | 5-8 years | Liver |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined; NOAEL = No Observed Adverse Effect Level

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of perfluoroalkanes:

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF19/c10-1(11)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)28/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNIPPSHVAZKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CF2H, C9HF19 | |

| Record name | Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335836 | |

| Record name | 1H-Perfluorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-94-0 | |

| Record name | 1H-Perfluorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.